二氯双(三丁基膦)镍(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

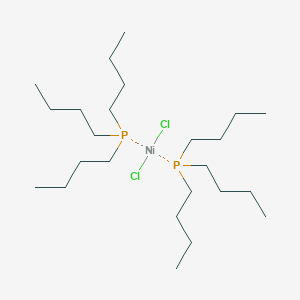

Dichlorobis(tributylphosphine)nickel(II) is a useful research compound. Its molecular formula is C24H56Cl2NiP2+2 and its molecular weight is 536.2 g/mol. The purity is usually 95%.

The exact mass of the compound Dichlorobis(tributylphosphine)nickel(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dichlorobis(tributylphosphine)nickel(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlorobis(tributylphosphine)nickel(II) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

炔烃三聚和羰基化

该配合物最初由瓦尔特·莱佩描述,他推广了其在炔烃三聚和羰基化中的应用 . 该过程涉及炔烃反应生成环状化合物,然后与一氧化碳进一步反应生成羰基化合物。

铃木反应

二氯双(三丁基膦)镍(II)是铃木反应中的催化剂 . 铃木反应是一种交叉偶联反应,用于在两种不同的有机化合物之间形成碳-碳键。

交叉偶联反应

该化合物还用作格氏试剂交叉偶联的催化剂 . 格氏试剂是一类有机金属化合物,广泛应用于有机合成。

氢硅烷化

它用作氢硅烷化的催化剂 . 氢硅烷化是在催化剂存在下将硅氢键加成到多重键(如碳-碳双键或碳-氧双键)上的过程。

氢化

二氯双(三丁基膦)镍(II)用作氢化的催化剂 . 氢化是分子氢 (H2) 与另一种化合物或元素之间的化学反应,通常在催化剂存在下进行。

聚合

该化合物用作聚合的催化剂 . 聚合是单体分子在化学反应中相互反应形成聚合物链或三维网络的过程。

温克特芳基化

它用作噻吩与芳基格氏试剂的温克特芳基化的催化剂 . 该反应涉及在镍催化剂存在下将芳基卤化物与噻吩环偶联。

芳基氯化物的硼化

二氯双(三丁基膦)镍(II)用作芳基氯化物硼化的催化剂 . 该反应涉及将硼基引入芳基氯化物化合物中。

作用机制

Target of Action

Dichlorobis(tributylphosphine)nickel(II) is a metal phosphine complex, with the formula NiCl2[P(CH3(CH2)3)3]2 . The primary targets of this compound are organic substrates in various chemical reactions. It functions as a catalyst, facilitating and accelerating chemical transformations .

Mode of Action

The compound interacts with its targets through a process known as catalysis. As a catalyst, it lowers the activation energy of the reaction, enabling the reaction to proceed at a faster rate or under milder conditions than would be possible otherwise . The exact mode of action can vary depending on the specific reaction, but it often involves the formation of transient complexes with the substrate molecules .

Biochemical Pathways

While Dichlorobis(tributylphosphine)nickel(II) is primarily used in industrial and laboratory settings rather than biological systems, it plays a crucial role in several chemical reactions. For instance, it has been used in alkyne trimerisations and carbonylations . It’s also a catalyst in Suzuki reactions, although usually inferior in terms of activity .

Pharmacokinetics

It’s worth noting that the compound should be handled with care due to its hazardous properties .

Result of Action

The result of the action of Dichlorobis(tributylphosphine)nickel(II) is the facilitation of chemical reactions. By acting as a catalyst, it allows these reactions to proceed more efficiently, leading to higher yields and purer products .

Action Environment

The action of Dichlorobis(tributylphosphine)nickel(II) can be influenced by various environmental factors. For example, the compound exists as two isomers, a paramagnetic dark blue solid and a diamagnetic red solid . The equilibrium between these two forms can be affected by the solvent, temperature, and other conditions . Furthermore, steric effects also affect the equilibrium; larger ligands favoring the less crowded tetrahedral geometry .

安全和危害

Dichlorobis(tributylphosphine)nickel(II) is classified as Acute Tox. 4 Oral, Carc. 1B, Eye Dam. 1, Resp. Sens. 1, Skin Corr. 1B, Skin Sens. 1 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols . Personal Protective Equipment such as dust mask type N95 (US), Eyeshields, Gloves are recommended .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dichlorobis(tributylphosphine)nickel(II) involves the reaction of nickel(II) chloride hexahydrate with tributylphosphine in the presence of hydrochloric acid followed by addition of hydrochloric acid and sodium chloride to form the final product.", "Starting Materials": [ "Nickel(II) chloride hexahydrate", "Tributylphosphine", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Add nickel(II) chloride hexahydrate and tributylphosphine to a reaction flask", "Add hydrochloric acid to the reaction mixture", "Heat the reaction mixture to 70-80°C for 4-6 hours", "Add hydrochloric acid and sodium chloride to the reaction mixture", "Filter the resulting solid and wash with water", "Dry the product under vacuum" ] } | |

CAS 编号 |

15274-43-8 |

分子式 |

C24H56Cl2NiP2+2 |

分子量 |

536.2 g/mol |

IUPAC 名称 |

dichloronickel;tributylphosphanium |

InChI |

InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |

InChI 键 |

KPFOFXWYYUNJOZ-UHFFFAOYSA-N |

SMILES |

CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Ni]Cl |

规范 SMILES |

CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.Cl[Ni]Cl |

Pictograms |

Corrosive; Irritant; Health Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dithiaspiro[4.9]tetradecane](/img/structure/B95001.png)